molecular formula C23H31N3O3 B1310473 Tcs OX2 29 CAS No. 372523-75-6

Tcs OX2 29

Cat. No. B1310473
M. Wt: 397.5 g/mol
InChI Key: COFVZFLCAOUMJT-OAQYLSRUSA-N
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Description

The compound Tcs OX2 29, also known as Technetium(VII) dioxotrifluoride (TcO2F3), is a technetium compound that has been synthesized through the reaction of xenon hexafluoride (XeF6) with ditellurium heptoxide (Tc2O7) in an anhydrous hydrogen fluoride (HF) solution. This compound is reported to be yellow in color with a melting point of approximately 200°C and crystallizes in the triclinic system .

Synthesis Analysis

The synthesis of TcO2F3 is achieved by reacting XeF6 with Tc2O7 in a 3:1 molar ratio within an anhydrous HF solution. The process results in the formation of a compound that crystallizes from HF solutions containing an excess of XeF6 .

Molecular Structure Analysis

Technetium(VII) dioxotrifluoride has a triclinic crystal structure with space group P[bar 1]. The unit cell dimensions are a = 7.774 (3) Å, b = 7.797 (1) Å, c = 11.602 (3) Å, with angles α = 89.41 (2)°, β = 88.63 (3)°, γ = 84.32 (2)°, and a calculated density of 3.551 g/cm³. The structure is composed of open chains of fluorine-bridged TcO2F4 units, where the bridge fluorines are trans to the oxygens. The technetium atoms are slightly displaced towards the oxygen atom in the [Fb,Fb,O,O] plane, forming near-undistorted octahedra .

Chemical Reactions Analysis

The paper does not provide explicit details on the chemical reactions of TcO2F3 beyond its synthesis. However, the structure and reactivity of related technetium compounds can be inferred. For instance, ionic technetium complexes such as TcO(2)(PR(3))(3) have been synthesized from the reaction of TcO(4) with phosphine in methanol, indicating that technetium compounds can form complexes with various ligands .

Physical and Chemical Properties Analysis

TcO2F3 has a melting point of 200 ± 1°C and forms a yellow crystalline solid. The Raman spectrum of the polymeric cis-TcO2F4 unit has been assigned under C2v point symmetry, showing weak vibrational coupling in the unit cell. The bond lengths and angles within the structure are: terminal Tc-F, 1.834 (7) Å; bridging Tc---F, 2.080 (5) Å; Tc-O, 1.646 (9) Å; and Tc---F---Tc, 148.8 (3)° .

Scientific Research Applications

Orexin Receptor-Mediated Behaviors

  • Ethanol Self-Administration: Tcs OX2 29 reduces ethanol self-administration in rats without affecting their sucrose consumption. This suggests its potential in treating ethanol-use disorders, highlighting the specific role of OX2R in ethanol reinforcement (Brown, Khoo, & Lawrence, 2013).

Neuropharmacology

  • Nicotine-Induced Behavior: Tcs OX2 29, administered in the ventral tegmental area (VTA) of rats, can dose-dependently inhibit the development and expression of nicotine-induced place preference. This indicates a role for OX2 receptors in nicotine addiction and suggests potential therapeutic applications (Azizi, Fartootzadeh, Alaei, & Reisi, 2018).

Seizure and Pain Modulation

  • Pentylenetetrazol-Induced Seizures: Tcs OX2 29 has been shown to prolong latency and reduce the duration and mortality rate of seizures induced by pentylenetetrazol in sleep-deprived rats. It also reduces hippocampal damage and inhibits cellular proliferation in the dentate gyrus, which implies a protective role in seizure conditions (Likhacheva Ni et al., 2014).

Drug Addiction and Reward System

  • Morphine-Induced Place Preference: In rat models, intrahippocampal administration of Tcs OX2 29 affects the acquisition, expression, and extinction of morphine-induced place preference, suggesting its involvement in morphine addiction mechanisms. It indicates that OX2Rs in the hippocampal CA1 region are key to the development of morphine-induced conditioned place preference (Sadeghi, Ezzatpanah, & Haghparast, 2016).

Interaction with Other Neuroreceptor Systems

  • Interaction with Cannabinoid Systems: Concurrent administration of Tcs OX2 29 and a cannabinoid CB1 receptor antagonist in the VTA did not affect nicotine-induced conditioning scores. This highlights a complex interplay between the orexinergic and cannabinoid systems in the brain's reward circuitry, relevant to understanding addiction and its treatment (Azizi et al., 2018).

Safety And Hazards

TCS-OX2-29 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVZFLCAOUMJT-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028419
Record name (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tcs OX2 29

CAS RN

372523-75-6
Record name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372523-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TCS-OX2-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH2US47J8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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